Decussatin

Description

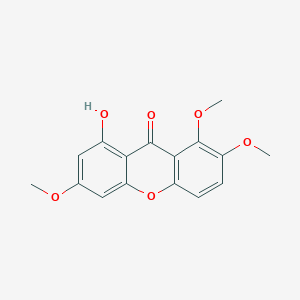

Structure

2D Structure

3D Structure

Properties

CAS No. |

20882-69-3 |

|---|---|

Molecular Formula |

C16H14O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

8-hydroxy-1,2,6-trimethoxyxanthen-9-one |

InChI |

InChI=1S/C16H14O6/c1-19-8-6-9(17)13-12(7-8)22-10-4-5-11(20-2)16(21-3)14(10)15(13)18/h4-7,17H,1-3H3 |

InChI Key |

VYRIGRQQKUZPEX-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)OC |

Synonyms |

decussatin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Decussatin

Plant Species as Sources of Decussatin

This compound has been isolated from a range of plant families, most notably Gentianaceae and Moraceae. The following subsections detail its occurrence and the specific methods used for its isolation from several documented plant sources.

Table 1: Plant Sources and Isolation Summary for this compound

| Plant Species | Family | Plant Part(s) Used | Primary Extraction Method/Solvent |

|---|---|---|---|

| Swertia decussata | Gentianaceae | Whole plant, Flowers | Ether |

| Ficus congensis | Moraceae | Stem bark | Hexane (B92381) |

| Gentiana utriculosa | Gentianaceae | Aerial parts, In-vitro cultures | Methanol (B129727) |

| Lomatogonium rotatum | Gentianaceae | Whole herb | Not specified |

| Anthocleista vogelii | Gentianaceae | Leaves, Stem bark | Petroleum ether |

Swertia decussata, a member of the Gentianaceae family found in the Western Ghat region of India, is a known source of this compound. tandfonline.com Early investigations reported the presence of five xanthones in this plant, including this compound. tandfonline.com More recent reinvestigations of the plant have led to the isolation and characterization of four antioxidant xanthones: 1-hydroxy-3,7,8-trimethoxyxanthone (this compound), 1,8-dihydroxy-3,7-dimethoxyxanthone, 1,7-dihydroxy-3,8-dimethoxyxanthone, and 1,7,8-trihydroxy-3-methoxyxanthone. tandfonline.comresearchgate.net

The isolation process in one study involved extracting the dried and powdered flowers of Swertia decussata with ether. ijfans.org This ether extract was found to contain this compound along with other compounds like Oleanolic acid and Stigmasterol. ijfans.org Further purification is typically achieved through chromatographic methods. The structural confirmation of the isolated this compound was performed using spectroscopic techniques, including ASIS-NMR and 2D NOESY spectroscopy, which resolved previous ambiguities in its structural assignment. tandfonline.comresearchgate.net

Ficus congensis, a tropical tree from the Moraceae family, has been identified as a source of this compound. mdpi.comresearchgate.net Phytochemical investigation of the stem bark of this plant led to the isolation of the compound. researchgate.net The isolation procedure involved using hexane as a solvent for the extraction of the stem bark. mdpi.comnih.gov

The subsequent separation and purification of the compound from the hexane extract were carried out using chromatographic techniques. mdpi.comresearchgate.net The structure of the isolated whitish-yellow crystalline compound was elucidated and confirmed as 1-hydroxy-3,7,8-trimethoxyxanthone, or this compound, through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Ultraviolet (UV) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). mdpi.comresearchgate.netresearchgate.net

Gentiana utriculosa L., an annual plant species from the Gentianaceae family, is characterized by the presence of tetraoxygenated xanthones, including this compound and its O-glycoside, this compound-1-O-primeveroside. mdpi.comnih.gov These compounds are considered characteristic secondary metabolites for this species. mdpi.com

Studies have shown that this compound accumulates in different parts and forms of the plant. Quantitative analysis of methanol extracts revealed high amounts of this compound and its primeveroside in shoot cultures and genetically transformed shoots and roots. mdpi.com Agrobacterium rhizogenes-mediated transformation has been used to establish hairy root cultures and transgenic plants of G. utriculosa, which also accumulate this compound and its glycoside. The isolation from the plant's aerial parts involves extraction followed by chromatographic separation to yield pure compounds, which are then identified spectroscopically. researchgate.net

The medicinal plant Lomatogonium rotatum, belonging to the Gentianaceae family, is another documented source of this compound. mdpi.comnih.gov Research focused on the hypolipidemic effects of compounds from this plant involved the extraction of flavonoids from the whole herb. nih.govnih.govspandidos-publications.com

Among the flavonoids extracted and identified was 1-hydroxy-3,7,8-trimethoxyxanthone (this compound). nih.gov The extraction process, while not detailed in the available literature, yielded several similarly structured flavonoids for further investigation. nih.govnih.gov

This compound has been isolated from both the leaves and stem bark of Anthocleista vogelii, a plant in the Gentianaceae family. unilag.edu.ngafricaresearchconnects.com It is considered the major xanthone (B1684191) in this plant. prota4u.org The isolation from both plant parts was achieved through investigation of the petroleum ether extracts. silae.it

Chromatographic techniques were employed to separate the components of the extracts, leading to the isolation of this compound along with other compounds. unilag.edu.ngafricaresearchconnects.com From the leaves, this compound was isolated alongside swertiaperennin and hexadecanoic acid. unilag.edu.ngafricaresearchconnects.com From the stem bark, it was isolated with stigmasterol. unilag.edu.ng The characterization and structural confirmation of the isolates were performed using various spectral analyses, including IR, UV, GC-MS, and NMR. silae.it

Swertia punicea, a plant from the Gentianaceae family, has been shown to contain this compound. researchgate.netmdpi.com The compound has been isolated from both the whole plant and from tissue cultures of the plant. researchgate.netacs.org

In one study, the methanolic extract of the dried whole plant was subjected to silica (B1680970) gel column chromatography and preparative thin-layer chromatography to afford this compound. acs.org Additionally, callus tissues induced from seedlings of S. punicea were also found to produce this compound. researchgate.net The identification of the compound from these sources was confirmed by comparing its spectral data with known values. acs.org

Anthocleista vogelii

Extraction Techniques from Plant Biomass

The initial step in isolating this compound involves its extraction from the raw plant material, typically from the leaves, stem, or bark. This process is designed to liberate the compound from the plant's cellular matrix into a solvent.

Solvent-based extraction is the most common method for obtaining crude extracts containing this compound. The choice of solvent is critical and depends on the polarity of the target compound. Research has demonstrated the efficacy of various solvents, including hexane, ethyl acetate (B1210297), and alcohols like methanol.

In a study on Ficus congensis, the dried and pulverized stembark was extracted over 72 hours at room temperature using hexane. mdpi.comresearchgate.net This process yielded a hexane-based crude extract from which this compound was later isolated. For the extraction from Anthocleista vogelii, a more polar solvent system was employed. The powdered leaves and stem bark were macerated in 80% aqueous methanol. ajol.info The resulting methanolic extract was subsequently subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, including chloroform (B151607) and ethyl acetate, to pre-concentrate the xanthone-containing fractions. ajol.info Similarly, methanolic extracts of Swertia mussotii have been partitioned using solvents like n-hexane and ethyl acetate to separate different classes of compounds before the final purification of this compound. researchgate.netnih.gov

The table below summarizes solvent systems used in the extraction of this compound from different plant sources.

| Plant Source | Plant Part | Extraction Solvent(s) | Reference |

| Ficus congensis | Stembark | Hexane | mdpi.comresearchgate.net |

| Anthocleista vogelii | Leaves, Stembark | 80% Aqueous Methanol | ajol.info |

| Swertia mussotii | Whole Plant | Methanol | researchgate.netnih.gov |

Purification and Separation Strategies

Following extraction, the crude extract contains a complex mixture of phytochemicals. edubirdie.com Therefore, advanced purification and separation techniques are required to isolate this compound in a pure form. Chromatographic methods are central to this stage, exploiting the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation. microbenotes.comtestbook.com

Column chromatography is a fundamental and widely used technique for the preparative isolation of this compound from crude plant extracts. edubirdie.comchemistryviews.org In this method, a glass column is packed with a solid adsorbent, most commonly silica gel, which serves as the stationary phase. edubirdie.comorgchemboulder.com The crude extract is loaded at the top of the column, and a liquid mobile phase (eluent) is passed through it. orgchemboulder.com

Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the silica gel and elute later. chemistryviews.org For the isolation of this compound from the hexane extract of Ficus congensis, the extract was chromatographed on a silica gel column and eluted with a mixture of hexane and ethyl acetate (EtOAc). mdpi.comresearchgate.net A similar approach was used for the ethyl acetate fraction of Anthocleista vogelii, where the column was eluted with a gradient solvent system starting with 100% hexane and gradually increasing the proportion of ethyl acetate to enhance separation. ajol.info The fractions collected from the column are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure compound. orgchemboulder.com

After initial separation by column chromatography, HPTLC can be used to rapidly assess the purity of the collected fractions. scielo.org.mx It allows for the simultaneous analysis of multiple samples on a single plate, making it efficient for monitoring the separation process. mdpi.com The technique uses high-quality TLC plates with fine particle sizes as the stationary phase and a liquid mobile phase. phcogres.com For instance, in the analysis of Ficus congensis extracts, TLC plates (fluorescence silica gel) with a hexane-EtOAc solvent system were used to compare and combine column fractions. mdpi.comresearchgate.net The development of specific and validated HPTLC methods is crucial for accurately quantifying compounds like this compound in extracts and final products. phcogres.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. austinpublishinggroup.com This technology operates at high pressures to deliver rapid, high-resolution, and sensitive analyses. austinpublishinggroup.com In the context of this compound isolation, UPLC is primarily employed as an analytical tool to confirm the identity and assess the final purity of the isolated compound. scispace.comresearchgate.net

UPLC systems, often coupled with mass spectrometry detectors (UPLC-MS), provide detailed structural information and highly accurate quantification. scispace.combvsalud.org For example, UPLC-PDA-qTOF-MS has been used to analyze extracts from Ficus congensis containing this compound. scispace.com The high resolving power of UPLC allows it to separate this compound from closely related xanthone isomers or impurities that may not be fully resolved by other methods, thus verifying the success of the purification strategy. austinpublishinggroup.com

Chromatographic Methods for Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of compounds from complex mixtures. In the context of this compound isolation, HPLC has been employed to achieve high-purity samples.

While specific, detailed protocols for the HPLC isolation of this compound are not extensively documented in the provided search results, the general principles of HPLC for separating xanthones can be applied. For instance, in the separation of xanthones from Swertia mussotii, a crude extract was subjected to high-speed counter-current chromatography (HSCCC) which can be complemented by HPLC for final purification. researchgate.net The use of HPLC was instrumental in identifying four major xanthones in S. multicaulis, including this compound, where preparative HPLC was used for the final assignment of chemical structures. researchgate.net

The selection of the stationary phase, mobile phase, and detector is critical for a successful separation. A common approach for xanthone separation is reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase.

A hypothetical HPLC method for this compound isolation could involve the following parameters, based on typical xanthone separations:

| Parameter | Specification |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (like formic acid or acetic acid) to improve peak shape. |

| Detection | UV detector, typically set at a wavelength where xanthones exhibit strong absorbance (e.g., around 254 nm or 280 nm). |

| Flow Rate | Optimized for the specific column dimensions to achieve good resolution. |

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is another valuable method for the isolation of natural products like this compound. libretexts.org This technique allows for the separation of larger quantities of material compared to analytical TLC.

In the isolation of this compound from the ether extract of Swertia decussata, preparative TLC was used to purify the individual compounds. ijfans.org The process generally involves the following steps:

Sample Application : A concentrated solution of the crude extract is applied as a narrow band onto a preparative TLC plate coated with a stationary phase, typically silica gel. rochester.edu

Development : The plate is placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, separating the components of the mixture based on their differential adsorption to the stationary phase and solubility in the mobile phase. libretexts.org

Visualization : After development, the separated bands are visualized, often under UV light, as xanthones are typically UV-active. rochester.edu

Scraping and Elution : The band corresponding to this compound is carefully scraped from the plate. The compound is then eluted from the silica gel using a polar solvent. rochester.eduresearchgate.net

A study on the isolation of an antifeedant agent from Swertia decussata utilized preparative TLC for purification, leading to the isolation of this compound. ijfans.org The compounds were detected under short UV and by iodine staining. ijfans.org

The following table outlines the general parameters for preparative TLC isolation of this compound:

| Parameter | Specification |

| Stationary Phase | Silica gel G or GF254 |

| Mobile Phase (Solvent System) | A mixture of nonpolar and polar solvents. The exact ratio is determined by preliminary analytical TLC experiments to achieve optimal separation. Examples could include mixtures of hexane and ethyl acetate, or chloroform and methanol. |

| Visualization | UV light (short or long wavelength) |

| Elution Solvent | A polar solvent such as methanol, acetone, or ethyl acetate to effectively desorb the compound from the silica gel. researchgate.net |

Structural Elucidation and Confirmation of Decussatin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. hyphadiscovery.comrsc.orgorganicchemistrydata.org Different NMR techniques provide complementary information, allowing for a complete structural assignment. hyphadiscovery.com

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, types, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of proton signals are influenced by their electronic environment, while splitting patterns (multiplicity) and coupling constants (J values) reveal the number of neighboring protons. libretexts.orglibretexts.org Analysis of the ¹H NMR spectrum of decussatin shows characteristic signals corresponding to aromatic protons, hydroxyl protons, and methoxy (B1213986) protons. For example, a signal around δ 13.10 ppm is indicative of a chelated hydroxyl proton, often found in xanthones. mdpi.com Aromatic protons typically appear in the range of 6-8.5 ppm, while methoxy protons (OCH₃) usually resonate between 3-4 ppm. mdpi.comorgchemboulder.com

A representative ¹H NMR data set for this compound in CDCl₃ includes signals at δ 13.10 (1H, s, ArOH), 7.22 (1H, d, J 9.18 Hz), 7.05 (1H, d, J 9.18 Hz), 6.22 (1H, d, J 2.20 Hz), 6.20 (1H, d, J 2.20 Hz), 3.88 (3H, s, OMe), 3.81 (3H, s, OMe), and 3.76 (3H, s, OMe). mdpi.com The doublets with a coupling constant of 9.18 Hz are characteristic of ortho-coupled aromatic protons, suggesting the presence of a disubstituted aromatic ring. mdpi.comlibretexts.org The doublets with a coupling constant of 2.20 Hz are indicative of meta-coupled aromatic protons, suggesting another substitution pattern on an aromatic ring. mdpi.comlibretexts.org The singlets integrating to 3H each correspond to the protons of the three methoxy groups. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shifts of ¹³C signals are highly sensitive to the electronic environment of the carbon atoms. libretexts.orgresearchgate.net The ¹³C NMR spectrum of this compound shows signals for all sixteen carbon atoms. mdpi.com These include signals for aromatic carbons, oxygen-substituted aromatic carbons, carbonyl carbon, and methoxy carbons. mdpi.com The carbonyl carbon of the xanthone (B1684191) moiety typically appears in the downfield region, around δ 175-185 ppm. mdpi.com

A representative ¹³C NMR data set for this compound in CDCl₃ includes signals at δ 181.1 (C-9), 166.4 (C-3), 163.9 (C-1), 157.1 (C-4a), 151.0 (C-5a), 149.3 (C-7), 148.9 (C-8), 120.5 (C-6), 115.8 (C-8a), 112.8 (C-5), 104.1 (C-9a), 96.8 (C-2), 92.0 (C-4), 61.8 (OCH₃-8), 57.1 (OCH₃-7), and 55.8 (OCH₃-3). mdpi.com These assignments are based on typical chemical shift values for xanthones and can be confirmed by 2D NMR experiments.

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT experiments are used in ¹³C NMR spectroscopy to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbon atoms. hyphadiscovery.com Analysis of the DEPT spectrum of this compound helps confirm the types of carbon atoms corresponding to the signals observed in the ¹³C NMR spectrum, aiding in the assignment of specific carbon environments.

Aromatic Solvent Induced Shift (ASIS-NMR) Analysis

ASIS-NMR involves recording NMR spectra in different aromatic solvents, typically benzene-d₆ and chloroform-d₁. The shifts in signal positions observed in the aromatic solvent compared to a non-aromatic solvent can provide information about the proximity of protons to aromatic rings and can be particularly useful in determining the substitution pattern of aromatic systems and the relative positions of functional groups. tandfonline.comnih.gov ASIS-NMR analysis was specifically used to help settle the structural ambiguity of this compound. tandfonline.comnih.gov By observing the induced shifts of the methoxy proton signals, researchers could deduce their positions relative to the xanthone core. tandfonline.com

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY)

2D NOESY experiments reveal through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. hyphadiscovery.comlibretexts.org This technique is invaluable for confirming the relative stereochemistry and the proximity of different parts of a molecule. libretexts.org In the structural elucidation of this compound, 2D NOESY was used to establish correlations between protons of the methoxy groups and nearby aromatic protons, providing crucial evidence for the positions of the methoxy substituents on the xanthone scaffold. tandfonline.comnih.gov For instance, NOESY correlations between a methoxy signal and specific aromatic proton signals can confirm that the methoxy group is located on the same ring and in close spatial proximity to that proton. tandfonline.com

Utilization of Mass Spectrometry (MS)

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. wikipedia.orgwikipedia.org The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, which for this compound is observed at m/z 302, consistent with its molecular formula C₁₆H₁₄O₆. ebi.ac.ukmdpi.com Analysis of the fragmentation pattern can provide further structural information by indicating the presence of specific functional groups and how the molecule breaks apart under ionization. wikipedia.org This data complements the NMR data, providing a definitive confirmation of the proposed structure.

Data Table: Spectroscopic Data for this compound

| Technique | Type of Data | Key Findings for this compound | Source |

| ¹H NMR (CDCl₃) | Chemical shifts (δ), Multiplicity, J values | Signals for aromatic, hydroxyl, and methoxy protons; characteristic coupling patterns indicating substitution on aromatic rings. | mdpi.com |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) | Signals for 16 carbon atoms, including carbonyl, aromatic, and methoxy carbons. | mdpi.com |

| DEPT | Differentiation of CH₃, CH₂, CH, and C | Confirms the types of carbon atoms present. | nih.gov |

| ASIS-NMR (C₆D₆/CDCl₃) | Induced shifts in signal positions | Helped resolve structural ambiguity by indicating the positions of methoxy groups. | tandfonline.comnih.gov |

| 2D NOESY | Through-space correlations between protons | Confirmed the spatial proximity of protons, supporting the assignment of substituent positions. | tandfonline.comnih.gov |

| Mass Spectrometry | Molecular ion peak (m/z), Fragmentation pattern | Molecular ion at m/z 302, consistent with C₁₆H₁₄O₆; fragmentation provides additional structural clues. | ebi.ac.ukmdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the separation and identification of compounds in complex mixtures. synthinkchemicals.commdpi.com It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. synthinkchemicals.com LC-MS is particularly effective for analyzing non-volatile and semi-volatile substances like this compound. currenta.de

In the context of structural elucidation, LC-MS provides the molecular weight of the analyte and can offer insights into its fragmentation pattern. mdpi.comcurrenta.de High-resolution mass spectrometers, such as Q-ToF (time of flight) instruments utilizing electrospray ionization (ESI), are often employed to measure accurate molecular weights, allowing for the determination of the elemental composition or sum formula of the compound. currenta.de Tandem MS (MS/MS) experiments can further fragment the molecular ion, generating characteristic fragment ions that provide detailed structural information. synthinkchemicals.commdpi.com

While specific LC-MS data for this compound were not extensively detailed in the provided search results beyond its molecular formula (C₁₆H₁₄O₆) and PubChem CID nih.gov, the general principles of LC-MS application in structural elucidation are well-established. The technique would typically involve separating this compound from other compounds in a plant extract using LC, followed by ionization and mass analysis of the eluted this compound to determine its molecular mass and fragmentation ions. This information, combined with data from other spectroscopic methods, is vital for confirming the proposed structure.

Spectroscopic Characterization Beyond NMR and MS

Beyond NMR and MS, other spectroscopic techniques provide complementary information crucial for the comprehensive characterization of this compound.

Ultraviolet-Visible (UV) spectroscopy measures the absorption of UV or visible light by a sample as a function of wavelength. technologynetworks.com This technique is useful for identifying the presence of chromophores (light-absorbing functional groups) and conjugated systems within a molecule. msu.edulibretexts.org The absorption spectrum, typically presented as a graph of absorbance versus wavelength, shows characteristic maxima (λmax) at specific wavelengths. technologynetworks.com

For this compound, UV spectroscopy data has been reported, showing absorption maxima at 240, 260, 315, and 378 nm. researchgate.net These absorption bands are indicative of the presence of a tetraoxygenated xanthone structure. researchgate.net Comparing the observed λmax values with those of known xanthone derivatives can provide valuable information about the substitution pattern and the extent of conjugation in the molecule.

Here is a table summarizing the reported UV absorption data for this compound:

| Wavelength (nm) | Observation |

| 240 | Absorption Maximum |

| 260 | Absorption Maximum |

| 315 | Absorption Maximum |

| 378 | Absorption Maximum |

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation due to molecular vibrations. chemistrytalk.orgwikipedia.org Different functional groups absorb IR radiation at characteristic frequencies, expressed in wavenumbers (cm⁻¹). chemistrytalk.orgwikipedia.org

IR spectroscopy data for this compound has been utilized in its structural elucidation. mdpi.comresearchgate.net While specific peak assignments were not extensively detailed in the provided search results, IR spectra of xanthones typically show characteristic absorption bands for the carbonyl group (C=O) of the xanthone ring, hydroxyl groups (O-H), and various C-H and C-O stretching vibrations. chemistrytalk.orgorgchemboulder.commsu.edupg.edu.pl The presence of a hydroxyl group and methoxy groups in this compound would be confirmed by specific absorption bands in the IR spectrum. For instance, O-H stretches typically appear in the region of 3200-3600 cm⁻¹, while C=O stretches in xanthones are usually observed around 1600-1700 cm⁻¹. chemistrytalk.orgorgchemboulder.commsu.edupg.edu.pl

Ultraviolet-Visible (UV) Spectroscopy

Resolution of Historical Structural Ambiguities for this compound

Historically, there may have been ambiguities regarding the precise structural assignment of this compound, particularly concerning the positions of the methoxy and hydroxyl groups on the xanthone core. Resolving such ambiguities is critical for confirming the correct structure.

In the case of this compound, structural ambiguity was settled through the use of advanced NMR techniques, specifically ASIS-NMR (Aromatic Solvent-induced Shift NMR) and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectroscopy. nih.gov ASIS-NMR can provide information about the proximity of protons to aromatic rings, while NOESY experiments reveal spatial correlations between protons that are close in space, even if they are not directly bonded. nih.gov

By analyzing the ASIS and NOESY data, researchers were able to definitively assign the positions of the hydroxyl group at C-1 and the methoxy groups at C-3, C-7, and C-8 of the xanthone skeleton, confirming the structure of this compound as 1-hydroxy-3,7,8-trimethoxyxanthone. nih.gov This highlights the importance of using a combination of spectroscopic techniques, including advanced NMR methods, to overcome structural ambiguities and unequivocally confirm the structure of natural products.

Biosynthetic Pathways of Decussatin

General Xanthone (B1684191) Biosynthesis Overview

Xanthones are a class of secondary metabolites characterized by a dibenzo-γ-pyrone scaffold. nih.govmdpi.com In higher plants, the biosynthesis of the xanthone core structure generally proceeds through a mixed pathway involving precursors from both the shikimate and acetate (B1210297) (malonate) pathways. scielo.brnih.govpsu.edu This contrasts with xanthone biosynthesis in fungi and lichens, where the core is typically derived entirely from the polyketide pathway (acetate). nih.govmdpi.comnih.gov

The mixed biosynthetic origin in higher plants results in a xanthone structure where ring A (carbons 1-4) and the attached carbonyl group are derived from the acetate-malonate pathway, while ring B (carbons 5-8) originates from the shikimate pathway. scielo.br

Involvement of Shikimate and Malonate Pathways

The shikimate pathway is a crucial metabolic route in plants, microorganisms, and fungi for the biosynthesis of aromatic amino acids and other aromatic compounds. rsc.org In xanthone biosynthesis, the shikimate pathway provides a C6-C1 unit, specifically a benzoic acid derivative, which forms ring B of the xanthone structure. psu.edu This can occur via either an L-phenylalanine-dependent or an L-phenylalanine-independent route, depending on the plant species. mdpi.comfrontiersin.org

Simultaneously, the acetate-malonate pathway, a polyketide route, contributes three C2 units derived from malonyl-CoA. psu.edu These units are condensed to form the A-ring of the xanthone. scielo.brpsu.edu

The condensation of the shikimate-derived benzoic acid derivative and the malonate-derived units leads to the formation of a benzophenone (B1666685) intermediate. scielo.bragriculturejournals.cz This benzophenone is a key precursor to the xanthone ring system. scielo.brfrontiersin.org

Enzymatic Steps and Genetic Regulation in Decussatin Formation (based on xanthone biosynthesis)

The formation of the xanthone core from the benzophenone intermediate involves enzymatic cyclization. scielo.brfrontiersin.org While the specific enzymatic steps leading directly to this compound have not been fully elucidated in the provided sources, the general xanthone biosynthetic pathway involves key enzymes that catalyze the formation of the benzophenone intermediate and its subsequent cyclization.

Role of Benzophenone Synthase (BS)

Benzophenone Synthase (BS), a type III polyketide synthase, plays a critical role in xanthone biosynthesis. mdpi.comresearchgate.net This enzyme catalyzes the condensation of a starter molecule, typically a CoA-activated benzoic acid derivative from the shikimate pathway, with three molecules of malonyl-CoA from the malonate pathway. mdpi.comagriculturejournals.cz This condensation results in the formation of a tetrahydroxybenzophenone intermediate, such as 2,3',4,6-tetrahydroxybenzophenone (B1214623) (2,3',4,6-THBP). mdpi.comfrontiersin.orgagriculturejournals.cz The specific substrate preferred by BS can vary between plant species, influencing the specific benzophenone produced. mdpi.comnih.gov For instance, BS from Hypericum androsaemum and Garcinia mangostana prefers benzoyl-CoA, suggesting a phenylalanine-dependent pathway, while in Centaurium species, the preference for 3-hydroxybenzoic acid suggests a phenylalanine-independent route. mdpi.comnih.gov

Function of 3-Hydroxybenzoate:CoA Ligase (3HBL)

3-Hydroxybenzoate:CoA Ligase (3HBL), also known as 3BZL, is an enzyme involved in the phenylalanine-independent branch of the shikimate pathway that contributes to xanthone biosynthesis. frontiersin.orgnih.govnih.gov This enzyme activates 3-hydroxybenzoic acid by catalyzing its thioesterification with coenzyme A (CoA) in the presence of ATP, forming 3-hydroxybenzoyl-CoA. mdpi.comfrontiersin.org This activated form of 3-hydroxybenzoic acid then serves as the starter substrate for Benzophenone Synthase (BS) in certain plant species, such as Centaurium erythraea, leading to the formation of the benzophenone intermediate. mdpi.comfrontiersin.orgagriculturejournals.cznih.govnih.gov Studies on Centaurium erythraea have shown that 3HBL efficiently activates 3-hydroxybenzoic acid but not benzoic acid, supporting its role in the phenylalanine-independent pathway in this species. mdpi.comnih.gov

Influence of Biological and Environmental Factors on Biosynthesis and Accumulation

The biosynthesis and accumulation of secondary metabolites like xanthones can be influenced by various biological and environmental factors. These factors can affect the expression of biosynthetic genes and the activity of key enzymes in the pathway.

Effects of Ploidy Level on Xanthone Accumulation

The ploidy level of a plant, referring to the number of sets of chromosomes in a cell, can impact the production of secondary metabolites. Studies comparing diploid and tetraploid genotypes of Centaurium erythraea, a plant known to contain this compound and other xanthones, have shown that ploidy level can influence xanthone accumulation. researchgate.netresearchgate.netbg.ac.rs

Research indicates that in Centaurium erythraea, diploid genotypes may exhibit a higher biosynthetic capacity for the production of xanthones compared to tetraploid genotypes under controlled in vitro conditions. researchgate.netresearchgate.net This has been associated with elevated expression levels of genes coding for key enzymes in xanthone biosynthesis, including Benzophenone Synthase (BS) and 3-Hydroxybenzoate:CoA Ligase (3HBL), in diploid plants. researchgate.netbg.ac.rs While polyploidy can sometimes lead to increased production of secondary metabolites due to gene redundancy, it can also negatively affect production or alter the balance of metabolic pathways depending on the species and the specific compounds. mdpi.com

Table 1: Effect of Ploidy Level on Total Xanthone Content in Centaurium erythraea Shoots and Roots

| Genotype | Plant Part | Total Xanthone Content (µ g/100 mg DW) |

| Diploid | Shoots | Higher |

| Tetraploid | Shoots | Lower |

| Diploid | Roots | Higher |

| Tetraploid | Roots | Lower |

| Based on findings in Centaurium erythraea. researchgate.net |

This data suggests that in Centaurium erythraea, higher ploidy level (tetraploidy) correlates with lower total xanthone content in both shoots and roots compared to the diploid state. researchgate.net

Table 2: Relative Expression Levels of Biosynthetic Genes in Diploid vs. Tetraploid Centaurium erythraea

| Gene | Enzyme | Diploid vs. Tetraploid Expression |

| BS | Benzophenone Synthase | Elevated in Diploid |

| 3HBL | 3-Hydroxybenzoate:CoA Ligase | Elevated in Diploid |

| Based on findings in Centaurium erythraea. researchgate.netbg.ac.rs |

Elevated expression of BS and 3HBL genes in diploid C. erythraea appears to contribute to the enhanced production of hexa-substituted xanthones in these plants. researchgate.netbg.ac.rs

Research into Total Synthesis Approaches for this compound (if applicable to xanthones of similar complexity)

The total synthesis of complex natural products, including highly substituted xanthones like this compound, presents significant challenges in organic chemistry. While specific reports detailing the total synthesis of this compound were not prominently found in the search results, research into the total synthesis of complex polycyclic xanthones demonstrates the methodologies and strategies applicable to such structures. For instance, a highly convergent approach has been developed for the first asymmetric and scalable total synthesis of FD-594, a complex polycyclic xanthone natural product. nih.gov This synthesis involved a lengthy linear sequence and utilized key steps such as asymmetric dihydroxylation and copper-mediated oxidative cyclization, highlighting the complexity and multi-step nature often required for the total synthesis of intricate xanthone frameworks. nih.gov

General synthetic routes to the xanthone core structure, which would serve as a foundation for the synthesis of substituted xanthones like this compound, include the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.govup.pt These classical methods, along with more recent improvements and non-classical approaches, are employed to construct the dibenzo-γ-pyrone scaffold. nih.govup.ptrsc.org Strategies for introducing substituents onto the xanthonic nucleus are also crucial in the synthesis of complex derivatives. nih.govup.pt The development of efficient and selective methods for assembling the substituted xanthone core remains an active area of research, providing the basis for potentially synthesizing this compound and its analogues.

Exploration of Semisynthetic Transformations and Analogue Generation

Semisynthesis involves using a naturally occurring compound as a starting material for the preparation of new derivatives. This approach is particularly relevant for natural products like this compound, which can be isolated from plant sources. researchgate.netresearchgate.netacs.org Chemical derivatization of natural products, including xanthones, is a common strategy to generate analogues with potentially altered or enhanced biological activities. acs.org

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. wikipedia.org The design and synthesis of this compound derivatives are integral to SAR investigations into the biological properties of this xanthone. By synthesizing a series of analogues with specific structural variations, researchers can probe the role of different functional groups and substitution patterns in the observed activity.

The preparation of dimethylallyl derivatives of this compound is an example of synthesizing analogues specifically for SAR studies. researchgate.net In one study, the activity of these DMA derivatives as potential P-glycoprotein inhibitors was monitored and compared to that of corresponding DMA-flavones. researchgate.net This comparative analysis allowed for insights into how the structural differences between xanthones and flavones, as well as the presence and position of dimethylallyl groups, influenced their interaction with P-glycoprotein. researchgate.net The findings suggested that decreasing polarity enhanced binding affinity, and the presence of an unsubstituted hydroxyl group near the carbonyl was important for efficient activity, indicating specific structural features crucial for the observed effect. researchgate.net

The broader field of xanthone research also involves the synthesis of various derivatives to explore their SAR against a range of biological targets. mdpi.comresearchgate.netdntb.gov.ua These studies often involve systematic modifications of the xanthone nucleus, including the introduction of different substituents, alterations to the oxygenation pattern, and the creation of hybrid molecules. The data gathered from the synthesis and evaluation of these derivatives contribute to building a comprehensive understanding of the structural requirements for the biological activities of xanthones, including this compound.

Conclusion

Decussatin stands as a noteworthy compound within the vast landscape of natural products. Its well-defined chemical structure, presence in various medicinal plants, and the array of reported biological activities, particularly its antioxidant and anti-diabetic potential, underscore its importance in phytochemical and medicinal chemistry research. Further investigations are warranted to fully elucidate its mechanisms of action and to explore its potential applications.

Biological Activities and Mechanistic Investigations of Decussatin in Vitro and Molecular Focus

Antioxidant Activity Studies

The antioxidant potential of compounds like decussatin is commonly evaluated through various in vitro assays that assess their ability to scavenge free radicals or reduce oxidative species. researchgate.netmdpi.comnih.govzivak.comresearchgate.net

In Vitro Radical Scavenging Assays (e.g., DPPH, FRAP, Metal Chelating)

While specific detailed data on this compound's performance in DPPH, FRAP, or metal chelating assays were not extensively available in the search results, xanthones as a class are known to exhibit antioxidant activity measurable by these methods. The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom to the stable radical DPPH, causing a decrease in absorbance. nih.govzivak.comresearchgate.net The FRAP assay assesses the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), indicating its reducing power. mdpi.comnih.gov Metal chelating activity is another important mechanism, where compounds bind to metal ions like iron and copper, preventing them from catalyzing the formation of reactive oxygen species through reactions like the Fenton reaction. nih.govnih.govresearchgate.netaocs.org

Studies on other xanthones and phenolic compounds demonstrate the application of these assays to evaluate antioxidant capacity. For instance, condensed tannins from plum fruit showed significant DPPH and FRAP activities, with IC₅₀ values indicating potent radical scavenging and reducing power. mdpi.com Similarly, extracts from Crocus sativus have been evaluated for their DPPH scavenging and metal chelating abilities. nih.gov

Mechanistic Insights into Antioxidant Action (e.g., hydrogen donation, metal chelation)

The antioxidant action of phenolic compounds, including xanthones, is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.govresearchgate.net This hydrogen atom transfer (HAT) mechanism is a key pathway for scavenging radicals like DPPH. nih.govresearchgate.net Additionally, the single electron transfer-proton transfer (SETPT) mechanism is thermodynamically favored in aqueous solutions for xanthones. researchgate.net

Metal chelation is another significant mechanism by which antioxidants prevent oxidative stress. nih.govnih.govresearchgate.netaocs.org Transition metals like iron and copper can catalyze the generation of highly reactive hydroxyl radicals. nih.govaocs.org Chelators bind to these metal ions, sequestering them and thus inhibiting their participation in radical-generating reactions. nih.govaocs.org The ability of phenolic compounds to chelate metal ions is often linked to the presence and position of hydroxyl and carbonyl groups in their structure. zivak.comsci-hub.se

Structure-Antioxidant Activity Relationships for Xanthones

Structure-activity relationship (SAR) studies for xanthones highlight the importance of the position and number of hydroxyl groups in determining their antioxidant potency. mdpi.comnih.govresearchgate.net The xanthone (B1684191) core, a dibenzo-γ-pyrone moiety, contributes to its planar structure, which can simplify SAR analysis. mdpi.comnih.gov

Key positions influencing the biological activity of xanthones, including antioxidant activity, are suggested to be C-1, C-3, C-6, and C-8. mdpi.com The presence of functional groups such as hydroxyl, methoxy (B1213986), and prenyl groups at these positions can significantly impact activity. mdpi.com For antioxidant activity specifically, the presence of vicinal di-hydroxyl groups (catechol moiety) or a hydroquinone (B1673460) moiety on the xanthone structure is particularly important for electron transfer potential. nih.govresearchgate.net A 1,3,6-trihydroxy substitution pattern has been shown to enhance antioxidant activity in some xanthones. mdpi.com While a single phenolic OH group, methoxy groups, and sugar residues may play minor roles, the presence of specific moieties like the 5,6-catechol, 6,7-catechol, and 7,8-catechol moieties can dominate the electron-transfer potential of xanthones. nih.govresearchgate.net Conversely, certain substitutions, such as a prenyl group at position C-4, may potentially decrease antioxidant activity. mdpi.com

Antimicrobial Activity Investigations

This compound and extracts containing it have been investigated for their activity against various bacterial and fungal strains in vitro. researchgate.netnih.govresearchgate.net

In Vitro Screening against Bacterial Strains (e.g., Escherichia coli, Bacillus subtilis, Klebsiella pneumoniae, Staphylococcus aureus)

Studies on the antimicrobial activity of this compound have yielded varying results. One study investigating this compound isolated from Ficus congensis found no significant antibacterial activity against Escherichia coli, Bacillus subtilis, Klebsiella pneumoniae, and Staphylococcus aureus at a concentration of 8 mg/mL. researchgate.netnih.govresearchgate.net In this same study, the hexane (B92381) extract from the same plant showed potent antibacterial activity against E. coli and B. subtilis, suggesting that other compounds in the extract were responsible for this effect. researchgate.netnih.govresearchgate.net

However, this compound isolated from the Tibetan plant Gentianopsis paludosa demonstrated weak antimicrobial potency against Mycobacterium smegmatis and M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 128 μg/mL. researchgate.netresearchgate.net

Research on other plant extracts and compounds provides context for antimicrobial screening against these common bacterial pathogens. For example, extracts from Tilia argentea have shown inhibitory effects against E. coli, B. subtilis, K. pneumoniae, and S. aureus. dergipark.org.tr

Data on the antimicrobial activity of this compound against specific bacterial strains:

| Bacterial Strain | Source of this compound | Concentration Tested (mg/mL) | Antimicrobial Activity | MIC (μg/mL) |

| Escherichia coli | Ficus congensis | 8 | Not appreciable | > 8000 |

| Bacillus subtilis | Ficus congensis | 8 | Not appreciable | > 8000 |

| Klebsiella pneumoniae | Ficus congensis | 8 | Not appreciable | > 8000 |

| Staphylococcus aureus | Ficus congensis | 8 | Not appreciable | > 8000 |

| Mycobacterium smegmatis | Gentianopsis paludosa | Not specified | Weak | 128 |

| Mycobacterium tuberculosis | Gentianopsis paludosa | Not specified | Weak | 128 |

In Vitro Screening against Fungal Strains (e.g., Aspergillus fumigatus, Trichophyton mentagrophytes, Trichophyton rubrum, Candida albicans)

Similar to antibacterial screening, the activity of this compound against fungal strains has been investigated, with varying outcomes reported. In the study involving Ficus congensis, this compound at 8 mg/mL did not show appreciable antifungal activity against Aspergillus fumigatus, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. researchgate.netnih.govresearchgate.net The hexane extract, however, was active against C. albicans with an MIC of 1 mg/mL. researchgate.netnih.govresearchgate.net

In contrast, another study mentioned that this compound was more efficient against fungi than 1-hydroxy-3,7-dimethoxyxanthone, suggesting that the additional methoxy group at position 8 might contribute to higher antifungal activity. researchgate.net This implies that this compound can exhibit antifungal properties, although the specific fungal strains and concentrations tested in this context were not detailed in the provided snippets.

Other research on natural compounds and extracts has demonstrated antifungal activity against these common fungal pathogens. For instance, acetylenic acids from Sommera sabiceoides showed potent activity against C. albicans, A. fumigatus, T. mentagrophytes, and T. rubrum. nih.gov Extracts from Cassia alata leaves completely inhibited the growth of Trichophyton mentagrophytes and T. rubrum. cabidigitallibrary.org Components from Scutellaria root extract, such as baicalein (B1667712) and wogonin, also exhibited antifungal activity against A. fumigatus, T. rubrum, T. mentagrophytes, and C. albicans. nih.gov

Data on the antimicrobial activity of this compound against specific fungal strains:

| Fungal Strain | Source of this compound | Concentration Tested (mg/mL) | Antimicrobial Activity | MIC (μg/mL) |

| Aspergillus fumigatus | Ficus congensis | 8 | Not appreciable | > 8000 |

| Trichophyton mentagrophytes | Ficus congensis | 8 | Not appreciable | > 8000 |

| Trichophyton rubrum | Ficus congensis | 8 | Not appreciable | > 8000 |

| Candida albicans | Ficus congensis | 8 | Not appreciable | > 8000 |

| Fungi (general) | Not specified | Not specified | More efficient than 1-hydroxy-3,7-dimethoxyxanthone | Not specified |

Comparative Analysis of Pure this compound versus Crude Plant Extracts in Antimicrobial Assays

Studies comparing the antimicrobial activity of pure this compound to that of crude plant extracts from which it is isolated have yielded varied results. In an investigation of the hexane extract from the stem bark of Ficus congensis, this compound and the crude extract were screened against several bacterial and fungal strains using broth microdilution and disc agar (B569324) diffusion techniques. The hexane extract demonstrated potent antibacterial activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) of 8 mg/mL and 5 mg/mL, respectively. nih.govresearchgate.netresearchgate.net The hexane extract was also active against Candida albicans with an MIC of 1 mg/mL. nih.govresearchgate.net In contrast, pure this compound, at concentrations up to 8 mg/mL, showed no appreciable antimicrobial activity against the tested bacterial strains and its activity against fungi was not detected within the tested concentrations in this study. nih.govresearchgate.netresearchgate.net This suggests that other compounds present in the crude hexane extract of Ficus congensis may be responsible for the observed antimicrobial effects, or that a synergistic interaction between this compound and other components is necessary for activity. nih.govresearchgate.net

Conversely, some studies on xanthones, including this compound from other plant sources like Gentianopsis paludosa, have reported weak antimicrobial potency against certain microorganisms, such as Mycobacterium smegmatis. researchgate.net Another review highlights that xanthones in general possess a range of biological activities, including antimicrobial properties. docsdrive.com The variability in observed antimicrobial activity for pure this compound across different studies and plant sources may be attributed to factors such as the concentration tested, the specific microbial strains used, and potential synergistic or antagonistic effects with other compounds present in crude extracts. scielo.brnih.govpsu.edu

Mechanistic Hypotheses for Antimicrobial Effects (e.g., impact on microbial cell structures, enzymatic targets), if supported by in vitro data.

While the direct antimicrobial activity of pure this compound appears limited in some studies nih.govresearchgate.netresearchgate.net, the general mechanisms by which xanthones and other antimicrobial compounds exert their effects in vitro can provide insights into potential modes of action, should this compound demonstrate activity under different conditions or in combination with other substances.

Antimicrobial agents can act through various mechanisms, including disruption of cell wall synthesis, damage to the cell membrane, inhibition of protein synthesis, inhibition of nucleic acid synthesis, or disruption of metabolic pathways. mdpi.commdpi.com For instance, some antimicrobial peptides exert their effects by increasing membrane permeability, disrupting biofilms, or directly potentiating antibiotic efficacy. frontiersin.org Another proposed mechanism for some compounds is the binding to microbial DNA, leading to the inhibition of mRNA and protein synthesis. scielo.br

Given the structural nature of this compound as a xanthone, potential mechanisms could involve interactions with microbial cell membranes or enzymatic targets critical for microbial survival and growth. However, specific mechanistic investigations into the antimicrobial effects of pure this compound based on in vitro data are limited in the provided search results. Further research would be required to determine if this compound, perhaps in combination with other compounds or at higher concentrations, exhibits antimicrobial activity and to subsequently investigate its specific molecular targets or effects on microbial cellular structures.

Enzyme Inhibition Studies (Specific to this compound, if identified)

This compound has been identified as an inhibitor of certain enzymes in in vitro studies. One notable finding is its activity as an α-amylase inhibitor. nsbmb.org.ng

Identification of Potential Enzyme Targets

In vitro bioassay-guided fractionation of extracts from Anthocleista vogelii led to the isolation of this compound, which demonstrated α-amylase inhibitory activity. nsbmb.org.ng At a concentration of 1 mg/mL, this compound showed 78.0% inhibition of α-amylase, an activity comparable to that of acarbose, a known synthetic α-glucosidase inhibitor, which showed 54.9% inhibition at the same concentration. nsbmb.org.ng This identifies α-amylase as a potential enzyme target for this compound.

Xanthones in general have also been investigated for their inhibitory effects on other enzymes, such as α-glucosidase and β-glucuronidase. researchgate.net Some polyhydroxylxanthones have shown potent α-glucosidase inhibitory activities. While these studies highlight the potential of the xanthone scaffold for enzyme inhibition, the specific activity of this compound against enzymes other than α-amylase is not detailed in the provided search results.

Advanced Analytical Methodologies for Decussatin Research

Hyphenated Techniques in Decussatin Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, are indispensable for analyzing complex mixtures containing this compound.

LC-NMR for Mixture Analysis and Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool that couples the separation efficiency of LC with the detailed structural information provided by NMR. This technique is particularly valuable for the analysis of natural product extracts, allowing for the online separation and structural elucidation of compounds within a mixture without prior isolation mdpi.comresearchgate.net. LC-NMR has been applied in the study of Swertia species, from which this compound is isolated, to identify xanthones and other constituents semanticscholar.orgtandfonline.com.

In LC-NMR, the separated components from the LC column flow directly into the NMR spectrometer's flow cell, enabling the acquisition of NMR spectra for each eluted compound. Different operational modes, such as on-flow, stop-flow, and loop-storage, can be employed depending on the sample concentration and the desired NMR experiments mdpi.comresearchgate.net. Stop-flow mode, for instance, allows for longer acquisition times and the performance of 2D NMR experiments, which are essential for complete structural identification, especially when dealing with limited sample amounts tandfonline.com. While LC-NMR primarily provides 1D 1H-NMR information in continuous flow, combining it with UV and MS data enhances the characterization of natural products tandfonline.com.

Comprehensive LC-MS and GC-MS Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for the comprehensive profiling and identification of compounds in complex mixtures, including plant extracts containing this compound. LC-MS is particularly suitable for analyzing relatively polar and non-volatile compounds like xanthones, while GC-MS is typically applied to more volatile or derivatized substances researchgate.netlabinsights.nl.

LC-MS enables the separation of components by LC, followed by their detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns in the MS detector labinsights.nlcreative-proteomics.com. This provides information about the molecular weight and structural fragments of the compounds. LC-MS has been used in the identification of xanthones, including this compound, in Swertia species semanticscholar.orgresearchgate.net.

GC-MS involves the separation of volatile compounds in the gas phase before they are introduced into the mass spectrometer labinsights.nl. While this compound itself may require derivatization for GC-MS analysis, this technique is valuable for profiling other, more volatile compounds present in the same extracts dntb.gov.uabvsalud.orgnih.govjournalejmp.comnih.gov. The mass spectra obtained are often compared against spectral databases for compound identification nih.gov. Both LC-MS and GC-MS profiling are crucial for understanding the full phytochemical composition of sources containing this compound.

Quantitative Analytical Approaches

Accurate quantification of this compound is essential for various research purposes, including studying its distribution in plants, evaluating extraction yields, and potentially for quality control.

Spectrophotometric Quantification

Spectrophotometry involves measuring the absorbance or transmission of light by a substance at specific wavelengths to determine its concentration usf.eduijplantenviro.com. While often used for quantifying compounds with strong chromophores, such as chlorophylls (B1240455) and carotenoids, direct spectrophotometric quantification of this compound in complex mixtures can be challenging due to potential spectral interference from other co-eluting compounds usf.eduijplantenviro.comnih.govresearchgate.net. However, if this compound can be isolated or selectively extracted, UV-Visible spectrophotometry can be employed for its quantification based on its characteristic absorbance spectrum tandfonline.com. UV spectra of xanthones are typically recorded in solvents like methanol (B129727) tandfonline.com.

Chromatographic Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the quantitative analysis of this compound in plant extracts semanticscholar.orgsuisse-tp.ch. HPLC offers high separation efficiency, allowing for the resolution of this compound from other compounds in the mixture. Quantification is typically achieved by measuring the peak area or height of this compound in the chromatogram and comparing it to a calibration curve prepared using standards of known concentrations shimadzu.eu.

HPLC coupled with UV detection is a common approach for quantifying this compound, leveraging its UV absorbance properties tandfonline.com. More sensitive and selective detection methods like LC-MS can also be used for quantification, especially in complex matrices or when higher sensitivity is required researchgate.netresearchgate.netnih.gov. The accuracy of chromatographic quantification relies on factors such as proper sample preparation, method validation (linearity, precision, accuracy), and the use of appropriate standards researchgate.net.

Research has utilized HPLC for quantifying xanthone (B1684191) content in Swertia species, including this compound. For example, the total xanthone content in Swertia multicaulis was determined by HPLC semanticscholar.org.

Advanced NMR Techniques for Detailed Structural Assignment (e.g., 2D-NMR, ASIS-NMR)

Detailed structural elucidation of this compound, especially when ambiguity exists or for confirming its structure from new sources, relies heavily on advanced Nuclear Magnetic Resonance (NMR) techniques.

One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types and chemical environments of atoms in the molecule emerypharma.comcreative-biostructure.com. However, for complex structures like this compound, two-dimensional (2D) NMR experiments are often necessary to fully assign signals and establish connectivity tandfonline.comemerypharma.comcreative-biostructure.comnii.ac.jpcosector.comwikipedia.org.

Key 2D NMR techniques used in structural elucidation include:

Correlation Spectroscopy (COSY): Reveals correlations between coupled protons, helping to establish spin systems emerypharma.comwikipedia.org.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly bonded creative-biostructure.comwikipedia.org.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivity semanticscholar.org.

Nuclear Overhauser Effect Spectroscopy (NOESY): Indicates spatial proximity between nuclei, useful for determining relative stereochemistry and conformation tandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.net.

Aromatic Solvent Induced Shift (ASIS) NMR is another valuable technique that can aid in structural assignment, particularly for compounds containing aromatic rings and nearby functional groups tandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.net. By comparing the NMR spectrum recorded in an aromatic solvent (e.g., benzene-d₆) to that recorded in a non-aromatic solvent (e.g., CDCl₃), characteristic shifts in signal positions can provide information about the spatial arrangement of substituents around the aromatic system tandfonline.com. ASIS-NMR, along with 2D NOESY spectroscopy, was specifically used to settle structural ambiguity regarding this compound tandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.net.

The application of these advanced NMR techniques has been crucial in confirming the structure of this compound and differentiating it from potential isomers tandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.net. For instance, in the reinvestigation of Swertia decussata, ASIS-NMR and 2D NOESY spectroscopy were employed to definitively assign the structure of this compound as 1-hydroxy-3,7,8-trimethoxyxanthone, resolving previous discrepancies in structural assignments tandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.net.

Ecological and Phytochemical Roles of Decussatin

Role as a Plant Secondary Metabolite in Ecological Interactions

Plant secondary metabolites are organic compounds that are not directly involved in the primary processes of growth, development, or reproduction but are crucial for a plant's interaction with its environment. ebsco.comnih.govwikipedia.org These compounds often mediate ecological interactions, providing a selective advantage by increasing survivability or fecundity. wikipedia.org Decussatin, as a secondary metabolite, is involved in these complex interactions.

Contribution to Plant Defense Mechanisms (e.g., against herbivores, pathogens)

Plants have evolved a wide array of defense mechanisms against herbivores and pathogens, including the production of secondary metabolites. ebsco.comapsnet.orglumenlearning.comwikipedia.org These chemical defenses can act as repellents or toxins to herbivores, reduce plant digestibility, or inhibit the growth of pathogens. ebsco.comwikipedia.orgnih.gov

While the specific mechanisms of this compound's defensive action are not extensively detailed in the provided search results, xanthones in general are recognized as a class of phenolic compounds that play a role in plant defense against microorganisms and competing plants. nih.govdokumen.pub Secondary metabolites like xanthones can be toxic or have repellent tastes, deterring animals that ingest them. ebsco.com They can also contribute to structural integrity and defense. ebsco.com The production of secondary metabolites, including phenolics, can be induced by herbivory or pathogen attack, contributing to the plant's defense response. nih.govnih.gov

Influence on Interspecies Chemical Communication

Interspecies chemical communication involves the exchange of chemical signals between different species, influencing their behavior and interactions. nih.govnih.govresearchgate.netufpr.br While much research on interspecies chemical communication focuses on microorganisms, plants also utilize chemical signals to interact with other organisms in their environment. ufpr.br

The role of this compound specifically in interspecies chemical communication is not explicitly detailed in the search results. However, secondary metabolites in general are known to mediate both antagonistic interactions (like competition and predation) and mutualistic ones (like pollination). wikipedia.org Some secondary metabolites, for instance, can attract the natural enemies of herbivores, thus indirectly defending the plant. wikipedia.org Others can act as attractants or repellents. nih.gov Further research would be needed to determine if this compound plays a specific role in such communication processes.

Chemotaxonomic Significance of this compound

Chemotaxonomy is the classification of organisms based on their biochemical composition. The presence and distribution of specific secondary metabolites can serve as valuable markers for understanding taxonomic relationships between plant species. nih.gov

This compound has been identified as a compound with chemotaxonomic significance, particularly within the genus Swertia (family Gentianaceae). researchgate.netmdpi.com It has been isolated from species such as Swertia decussata and Swertia mussotii. dokumen.pubresearchgate.netebi.ac.uk The presence of this compound, along with other xanthones, is considered an important chemotaxonomic marker for the Swertia genus. researchgate.net

Studies on the chemical constituents of different Swertia species have shown that the presence of specific xanthones, including this compound, can indicate close chemotaxonomic relationships between them. For example, the chemical investigation of Swertia mussotii revealed the presence of this compound and other xanthones, suggesting a close relationship with other Swertia species like S. punicea, S. macrosperma, S. japonica, S. phragmitiphylla, S. chirayita, S. cordata, and S. binchuanensis. researchgate.net

This compound has also been found in other plant families, such as Gentianaceae (Gentiana utriculosa) and Loganiaceae (Anthocleista liebrechtsiana), although its significance as a chemotaxonomic marker might be more pronounced within specific genera or families where it is consistently found alongside related compounds. mdpi.comdaneshyari.com

The distribution of this compound and other xanthones can provide data for chemotaxonomic studies, helping to delineate relationships and classify plant species based on their unique chemical profiles.

Future Research Directions and Unexplored Avenues for Decussatin

Comprehensive Elucidation of Decussatin Biosynthesis at the Molecular Level

The precise biosynthetic pathway of xanthones, including this compound, is not yet fully understood bg.ac.rsresearchgate.net. Current knowledge suggests a mixed biosynthetic route involving the shikimate and malonate pathways researchgate.networldscientific.com. Phenylalanine, derived from the shikimate pathway, is thought to be oxidized to m-hydroxybenzoic acid, which then reacts with three acetate (B1210297) units to form a benzophenone (B1666685) intermediate. Intramolecular reactions subsequently lead to the formation of the xanthone (B1684191) skeleton researchgate.net.

Future research needs to focus on identifying and characterizing the specific enzymes and genes involved in each step of this compound biosynthesis at the molecular level. This includes understanding the regulatory mechanisms that control the production of this compound in plants. Elucidating the complete pathway would provide valuable insights for potential metabolic engineering strategies aimed at enhancing this compound yield in its natural sources or heterologous systems. Research into the functional-group diversity and architectural platforms generated during xanthone biosynthesis also presents exciting challenges and opportunities for medicinal plant chemists and physiologists bg.ac.rs.

Targeted Chemical Synthesis and Rational Design of Novel this compound Analogs

While the structural confirmation of this compound has been reported researchgate.net, targeted chemical synthesis routes for this compound and the rational design of novel analogs represent important future research directions. Developing efficient and scalable synthetic methods for this compound would provide a reliable source of the compound for further research and potential applications, independent of plant extraction.

Rational design approaches, guided by structure-activity relationship (SAR) studies, are essential for developing this compound analogs with improved potency, selectivity, or pharmacokinetic properties researchgate.netmdpi.comoup.comfrontiersin.orgfrontiersin.orgnih.govnih.gov. This involves systematically modifying the chemical structure of this compound and evaluating the impact of these modifications on its biological activities. Such studies could lead to the discovery of novel compounds with enhanced therapeutic potential or reduced toxicity. The synthesis of xanthone derivatives and the study of their aromatization to xanthones are areas of ongoing research researchgate.net.

In-Depth Molecular Mechanistic Studies of Biological Activities

Although some biological activities of this compound have been reported, a comprehensive understanding of the underlying molecular mechanisms is still lacking mdpi.comnih.govnih.govbiorxiv.org. Future research should focus on identifying the specific protein targets, signaling pathways, and cellular processes modulated by this compound.

For example, this compound has shown α-amylase inhibitory activity ajol.infoajol.infoajol.info. Further studies are needed to fully elucidate the molecular interactions between this compound and α-amylase, including binding sites and inhibition kinetics. Similarly, for other reported activities, detailed mechanistic studies using a combination of biochemical, cell biology, and in silico approaches, such as molecular docking, are crucial dergipark.org.tracs.org. Understanding these mechanisms at a molecular level is vital for validating its traditional uses and developing it as a potential therapeutic agent.

Exploration of Bioengineering Approaches for Sustainable this compound Production

Sustainable production of natural products like this compound is a growing concern krct.ac.innih.gov. Bioengineering approaches offer promising avenues for achieving this. Future research should explore the potential of using engineered microorganisms or plant cell cultures for the sustainable production of this compound researchgate.netfrontiersin.orgzbiotics.comenvironment.cosciencedaily.comfoodunfolded.comasm.orgfrontiersin.org.

This could involve introducing the genes responsible for this compound biosynthesis into fast-growing microbial hosts like bacteria or yeast, or optimizing plant cell culture conditions to enhance this compound accumulation. frontiersin.orgfoodunfolded.comnih.gov. Metabolic engineering of these systems could lead to higher yields and more cost-effective production compared to traditional extraction from wild or cultivated plants. Such approaches align with the broader goal of utilizing bioengineering for creating sustainable solutions and reducing reliance on resource-intensive methods krct.ac.inzbiotics.com.

Ecological Functional Studies of this compound in Specific Plant-Environment Interactions

The ecological role of this compound in the plants that produce it is largely unknown. Future research should investigate the function of this compound in plant-environment interactions, such as defense against herbivores, pathogens, or competing plants (allelopathy) nih.govresearchgate.netfrontiersin.orgnih.govnih.govslu.senih.govresearchgate.netmdpi.commdpi.complantae.orgfrontiersin.orgfrontiersin.orggau.edu.bdfrontiersin.org.

Q & A

Q. What are the standard chromatographic and spectroscopic methods for isolating and identifying Decussatin from plant sources?

this compound is typically isolated via column chromatography using hexane or methanol extracts, followed by purification with techniques like preparative TLC or HPLC. Structural elucidation employs IR spectroscopy to identify functional groups (e.g., hydroxyl and methoxy groups), LC-MS for molecular weight confirmation, and 1D/2D NMR (e.g., -NMR, -NMR, COSY, and HMBC) to resolve the xanthone skeleton and substitution patterns. These methods ensure high purity (>95%) and unambiguous identification .

Q. Which in vitro and in vivo models are commonly used to evaluate this compound’s antimalarial activity?

In vivo studies often use Plasmodium berghei-infected mice to assess parasitemia reduction via the 4-day suppressive test, with doses ranging from 50–250 mg/kg. In vitro antiplasmodial assays may include parasite lactate dehydrogenase (pLDH) activity measurements. Iron chelation assays (e.g., ferrozine-based methods) are also employed to probe mechanistic contributions to antimalarial effects .

Q. What are the primary biological activities reported for this compound in preliminary pharmacological screens?

this compound demonstrates:

- Antimicrobial effects : MIC of 25 μg/mL against Candida parapsilosis but no activity against E. coli or S. aureus in some studies .

- Metabolic modulation : Hypolipidemic (reduced serum triglycerides by 30%) and hypoglycemic effects in high-fructose-fed rats via AMPK activation .

Q. How does this compound’s chemical structure influence its bioactivity?

The 1-hydroxy-3,7,8-trimethoxyxanthone backbone enables iron chelation via the hydroxyl group, potentially disrupting pathogen iron metabolism. Methoxy substitutions at positions 3, 7, and 8 enhance lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies suggest position 8 methoxy is critical for antifungal potency .

Q. What taxonomic significance does this compound hold in plant chemotaxonomy?

this compound’s presence in Ficus congensis (Moraceae) and Anthocleista vogelii (Loganiaceae) suggests evolutionary convergence in xanthone biosynthesis pathways. It serves as a chemotaxonomic marker for distinguishing species within these families .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported antimicrobial efficacy across studies?

Contradictory results (e.g., activity against C. parapsilosis but not E. coli) may arise from variations in extraction protocols (e.g., solvent polarity affecting compound solubility) or assay conditions (e.g., broth microdilution vs. disk diffusion). Standardizing methods per CLSI guidelines, verifying compound purity (>98% via HPLC), and using isogenic microbial strains can improve reproducibility .

Q. What experimental strategies are recommended to elucidate this compound’s mechanism of action in metabolic disorders?

- AMPK pathway analysis : Use siRNA knockdown in HepG2 cells to confirm AMPK-dependent lipid regulation.

- Transcriptomics : RNA-seq of liver tissue from this compound-treated rats to identify downstream targets (e.g., SREBP-1c).

- Molecular docking : Simulate this compound’s binding to AMPK’s allosteric site using AutoDock Vina .

Q. How do in vitro and in vivo models differ in assessing this compound’s antiplasmodial efficacy, and what are their limitations?

In vitro pLDH assays lack host immune modulation, potentially overestimating efficacy. In vivo P. berghei models, while physiologically relevant, may not fully replicate human Plasmodium species’ biology. Combining both approaches with ex vivo hemozoin inhibition assays provides a balanced perspective .

Q. What synergies exist between this compound and conventional antimalarials, and how can they be optimized?

Co-administration with chloroquine (CQ) in P. berghei models shows additive effects (parasitemia reduction: CQ alone 75% vs. CQ + this compound 89%). Isobologram analysis and fractional inhibitory concentration (FIC) indices can quantify synergy. Dose optimization requires pharmacokinetic studies to assess hepatic metabolism interactions .

Q. What methodologies address this compound’s poor bioavailability in preclinical studies?

- Nanoformulation : Encapsulation in PLGA nanoparticles to enhance solubility.

- Prodrug synthesis : Esterification of the hydroxyl group to improve intestinal absorption.

- Pharmacokinetic profiling : LC-MS/MS to monitor plasma half-life and tissue distribution in rodents .

Data Contradiction Analysis

| Bioactivity | Supporting Evidence | Contradictory Evidence | Methodological Considerations |

|---|---|---|---|

| Antimicrobial | MIC 25 μg/mL vs. C. parapsilosis | No activity vs. E. coli or S. aureus | Strain-specific susceptibility; assay pH variation |

| Hypolipidemic | 30% TG reduction in rats | No human clinical data | Species-specific AMPK activation pathways |